molecular formula C8H10N4O3S B2630309 N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 1010929-95-9

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B2630309
CAS RN: 1010929-95-9
M. Wt: 242.25
InChI Key: YPBFBTXFVPBLSO-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)acetamide is an organic building block . It’s a technical grade compound with a molecular weight of 102.14 . It’s used in the preparation of mixed two-component monolayers on glassy carbon .


Synthesis Analysis

The synthesis of similar compounds, such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, involves the reaction of nitrous acid and secondary amines .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, is planar with N-N and N-O distances of 132 and 126 pm, respectively .


Chemical Reactions Analysis

N-AMINOETHYLPIPERAZINE, a compound with a similar structure, neutralizes acids to form salts plus water in exothermic reactions .


Physical And Chemical Properties Analysis

N-(2-Aminoethyl)acetamide is a low melting hygroscopic solid which can be recrystallized from dioxane/Et2O . It’s soluble in H2O, Et2O and *C6H6 .

Scientific Research Applications

Microbial Degradation of Sulfonamides

A study explored the microbial degradation of sulfonamides, including N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide, in Microbacterium sp. strain BR1. The degradation process involved unusual pathways like ipso-hydroxylation, leading to fragmentation of the parent compound and the release of various metabolites. This insight is crucial for understanding the environmental fate of such substances and their potential role in propagating antibiotic resistance (Ricken et al., 2013).

Applications in Analytical Chemistry

Fluorescent Labeling Reagents

Fluorogenic and fluorescent labeling reagents with a benzofurazan (2,1,3-benzoxadiazole) skeleton, closely related to N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide, have been reviewed for their applications. These reagents, such as NBD-F, DBD-F, and others, are used extensively for their reactivity, fluorescence characteristics, and sensitivity in analyzing various analytes (Uchiyama et al., 2001).

Applications in Pharmaceutical Chemistry

Sulfonamide as a Functional Group in Drug Design

The significance of the sulfonamide group in medicinal chemistry is highlighted in a review. It discusses the presence of this group in various drugs, particularly sulfonamide antibacterials, and its role as an isostere of the carboxylic acid group. The review also addresses misconceptions related to sulfonamide group-related allergies and emphasizes its importance and safety in drug design (Kalgutkar et al., 2010).

Synthesis and Application of Fluorogenic Reagents

A study focused on the development of water-soluble fluorogenic reagents having a 2,1,3-benzoxadiazole structure, closely related to the chemical . These reagents showed promising applications in fluorescence detection and determination of peptides, highlighting their potential in biochemical analyses (Kajiro et al., 2000).

Mechanism of Action

N-(2-Aminoethyl)-1-aziridineethanamine, another similar compound, is an experimental ACE2 inhibitor for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome .

Safety and Hazards

N-(2-Aminoethyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Research into similar compounds, such as chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone, is ongoing. These compounds are being explored for their potential in antisense and antigene applications .

properties

IUPAC Name

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3S/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFBTXFVPBLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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